The compound is classified under the category of hydroxylated cyclic esters, specifically as a type of 2-pyrone. It is synthesized from various precursors, including fatty acids and other organic compounds, through several chemical pathways. The presence of the hydroxyl group on the nonyl chain enhances its solubility and reactivity, making it a candidate for further functionalization in synthetic organic chemistry.
The synthesis of 6-(4-Hydroxynonyl)oxan-2-one can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One common approach is the intramolecular cyclization of hydroxy fatty acids or their derivatives.
This synthesis method allows for moderate yields, often ranging from 50% to 80%, depending on the specific conditions and purity of starting materials used.
The molecular structure of 6-(4-Hydroxynonyl)oxan-2-one features a lactone ring with a nonyl side chain that contains a hydroxyl group at the fourth carbon position.
The structural configuration can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and arrangement of atoms within the molecule.
6-(4-Hydroxynonyl)oxan-2-one can undergo various chemical reactions due to its functional groups:
These reactions are significant for creating derivatives that may exhibit enhanced biological activity or altered physical properties.
The mechanism of action for 6-(4-Hydroxynonyl)oxan-2-one is not fully elucidated but can be inferred based on its structural characteristics:
These properties are crucial for determining the handling and storage conditions for this compound in laboratory settings.
6-(4-Hydroxynonyl)oxan-2-one has several potential applications:
6-(4-Hydroxynonyl)oxan-2-one is a δ-lactone characterized by a six-membered cyclic ester (oxan-2-one) with a 4-hydroxynonyl substituent at the 6-position. Its systematic IUPAC name is 6-(4-hydroxynonyl)oxan-2-one, reflecting the hydroxyl group at the fourth carbon of the nonyl chain attached to the lactone ring. The molecular formula is C₁₄H₂₆O₃, with a molecular weight of 242.35 g/mol [1]. Key structural identifiers include:
Table 1: Fundamental Chemical Identifiers of 6-(4-Hydroxynonyl)oxan-2-one
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₆O₃ |
Molecular Weight | 242.35 g/mol |
CAS Number | 122629-53-2 |
IUPAC Name | 6-(4-hydroxynonyl)oxan-2-one |
Synonyms | 9-HGTDL; 9-hydroxy-γ-tetradecalactone |
SMILES | CCCCCCC(CCCC1CCCC(=O)O1)O |
The lactone ring adopts a chair conformation, while the 4-hydroxynonyl chain exhibits flexibility, with the hydroxyl group enabling hydrogen bonding and influencing solubility [1] .
δ-Lactones (oxan-2-ones) have been integral to organic chemistry since the 19th century. The term "lactone" was coined by Théophile-Jules Pelouze in 1844 during lactic acid studies, with Wilhelm Rudolph Fittig extending it to all intramolecular carboxylic esters in 1880 . Historically, δ-lactones gained prominence due to:
This historical framework underscores 6-(4-hydroxynonyl)oxan-2-one as a modern derivative leveraging δ-lactone stability for functional applications.
The 4-hydroxynonyl chain confers distinct physicochemical and bioactive properties:
Table 2: Influence of Substituents on Lactone Properties
Lactone Type | Substituent | Key Properties | Biological Relevance |
---|---|---|---|
Unsubstituted δ-lactone | None | Low solubility; limited reactivity | Flavor compounds (e.g., δ-decalactone) |
6-(4-Hydroxynonyl)oxan-2-one | C9 chain with C4-OH | Amphiphilic; H-bond donor/accepto | Antimicrobial intermediates |
Artemisinin | Endoperoxide bridge | High oxidative reactivity | Antimalarial activity |
This substituent differentiates 6-(4-hydroxynonyl)oxan-2-one from simpler lactones, positioning it as a versatile scaffold in medicinal and synthetic chemistry [1] [5].